molecular formula C4H3N3S B1278033 2-Aminothiazole-5-carbonitrile CAS No. 51640-52-9

2-Aminothiazole-5-carbonitrile

Cat. No. B1278033
CAS RN: 51640-52-9
M. Wt: 125.15 g/mol
InChI Key: YJTBHWXNEMGNDC-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-carbonitrile is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of heteroazine fused thiazole-2-carbonitriles, which are closely related to 2-aminothiazole-5-carbonitrile, can be achieved through a two-step route starting from 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) and ortho- or para-chloro substituted meta-aminoazines. This process involves thermolysis and a subsequent BnEt(3)NI mediated ANRORC style ring transformation, yielding moderate to near quantitative yields .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole-5-carbonitrile derivatives can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and even X-ray crystallography in some cases . These techniques help in confirming the presence of the thiazole ring and the substituents attached to it.

Chemical Reactions Analysis

2-Aminothiazoles exhibit interesting reactivity patterns. For instance, they can undergo electrophilic aromatic substitution reactions with superelectrophilic compounds like 4,6-dinitrobenzofuroxan (DNBF), leading to anionic C-bonded sigma-adducts. The reactivity sequence of these compounds suggests that they behave preferentially as carbon rather than nitrogen nucleophiles . Additionally, 2-aminothiazole derivatives can be transformed into various heterocyclic compounds through one-pot reactions involving components like malononitrile and aryl aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole-5-carbonitrile derivatives can be inferred from their reactivity and stability under different conditions. For example, the stability of these compounds can be assessed through their behavior towards acid and base hydrolysis . The nucleophilicity of the thiazole ring can be estimated through pKa values and compared to other heterocyclic compounds .

Scientific Research Applications

1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Application Summary: 2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . These compounds have potential therapeutic roles in erectile dysfunction .
  • Methods of Application: The compounds were synthesized and their PDE5 activity was screened using sildenafil as a reference drug . The COX-1/COX-2 inhibition induced by the synthesized compounds was also studied .
  • Results: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

2. Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Agent

  • Application Summary: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
  • Methods of Application: Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
  • Results: The structural variations of 2-aminothiazole have produced attention amongst medicinal chemists due to their wide scale of biological activities .

3. Azo Dye Synthesis

  • Application Summary: 2-Aminothiazole-5-carboxaldehyde can be used in the synthesis of azo dyes .
  • Methods of Application: The presence of different functional groups allows differential attachment of an azo linkage and benzoxazolium salt .
  • Results: This process provides cationic, delocalized azo dyes .

1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Application Summary: 2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . These compounds have potential therapeutic roles in erectile dysfunction .
  • Methods of Application: The compounds were synthesized and their PDE5 activity was screened using sildenafil as a reference drug . The COX-1/COX-2 inhibition induced by the synthesized compounds was also studied .
  • Results: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

2. Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Agent

  • Application Summary: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
  • Methods of Application: Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
  • Results: The structural variations of 2-aminothiazole have produced attention amongst medicinal chemists due to their wide scale of biological activities .

3. Azo Dye Synthesis

  • Application Summary: 2-Aminothiazole-5-carboxaldehyde can be used in the synthesis of azo dyes .
  • Methods of Application: The presence of different functional groups allows differential attachment of an azo linkage and benzoxazolium salt .
  • Results: This process provides cationic, delocalized azo dyes .

1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Application Summary: 2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . These compounds have potential therapeutic roles in erectile dysfunction .
  • Methods of Application: The compounds were synthesized and their PDE5 activity was screened using sildenafil as a reference drug . The COX-1/COX-2 inhibition induced by the synthesized compounds was also studied .
  • Results: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

2. Anticancer, Antioxidant, Antimicrobial and Anti-inflammatory Agent

  • Application Summary: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
  • Methods of Application: Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
  • Results: The structural variations of 2-aminothiazole have produced attention amongst medicinal chemists due to their wide scale of biological activities .

3. Azo Dye Synthesis

  • Application Summary: 2-Aminothiazole-5-carboxaldehyde can be used in the synthesis of azo dyes .
  • Methods of Application: The presence of different functional groups allows differential attachment of an azo linkage and benzoxazolium salt .
  • Results: This process provides cationic, delocalized azo dyes .

Safety And Hazards

2-Aminothiazole-5-carbonitrile is classified as harmful if inhaled, swallowed, or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2-Aminothiazole derivatives, including 2-Aminothiazole-5-carbonitrile, have shown promise in the field of medicinal chemistry and drug discovery research . They have been found to have several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents . This has led to their wide innovations and use in the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

2-amino-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTBHWXNEMGNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434789
Record name 2-Aminothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole-5-carbonitrile

CAS RN

51640-52-9
Record name 2-Aminothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,3-thiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AD Borthwick, MW Foxton, BV Gray… - Journal of the …, 1973 - pubs.rsc.org
2-Nitrothiazole-5-carbaldehyde oxime (1) is dehydrated by trifluoroacetic anhydride or by phosgene and propene oxide to give the nitrile (2), which has been converted into 3-(2-…
Number of citations: 6 pubs.rsc.org
S Ioannidis, ML Lamb, L Almeida, H Guan… - Bioorganic & Medicinal …, 2010 - Elsevier
… Hence, we investigated replacement of 5-methylthiazol-2-amine with 2-aminothiazole-5-carbonitrile. The morpholine solvent tail was retained due to the excellent potency (6b and 7b) …
Number of citations: 26 www.sciencedirect.com
MA Claudio-Catalán, SG Pharande… - ACS …, 2018 - ACS Publications
… The best results were obtained by using 2-aminothiazole or 2-aminothiazole-5-carbonitrile with cyclohexyl-, tert-butyl- and phenethyl isocyanide 90–98% (12a–c, 12e–g). On the other …
Number of citations: 37 pubs.acs.org
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
… After 10 min, 2-aminothiazole-5-carbonitrile 17 (10.0 g, 79.9 mmol) was added as a solid gradually. The reaction was stirred at room temp for 4h. The reaction was poured into 400 mL of …
Number of citations: 65 pubs.acs.org
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com
RA Wagdy, NS Abutaleb, RK Fathalla… - European Journal of …, 2023 - Elsevier
The cytoplasmic steps of peptidoglycan synthesis represent an important targeted pathway for development of new antibiotics. Herein, we report the synthesis of novel 3-oxopyrazolidin-…
Number of citations: 3 www.sciencedirect.com
AM Adebesin - 2015 - utswmed-ir.tdl.org
This work is comprised of three projects: a) the development of antiarrythmic analogs of 17(R),18(S)-epoxyeicosatetraenoic acid for the treatment of atrial fibrillation, b) the development …
Number of citations: 0 utswmed-ir.tdl.org
T Coban - 2020 - eprints.kingston.ac.uk
G-quadruplex ligands, which can intercalate the G-quadruplex structures, have been studied as a strategy for indirect inhibition of telomerase activity, alongside targeting other G-…
Number of citations: 2 eprints.kingston.ac.uk

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